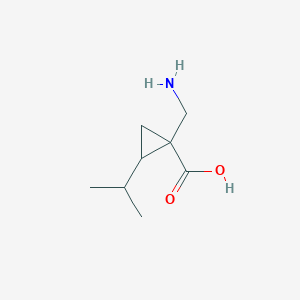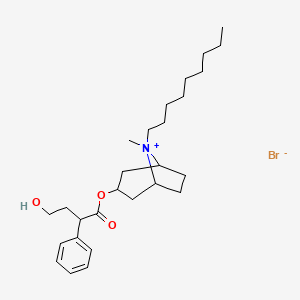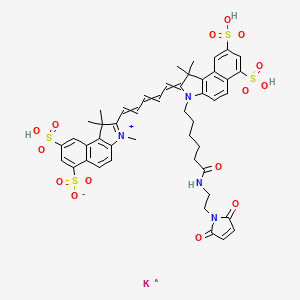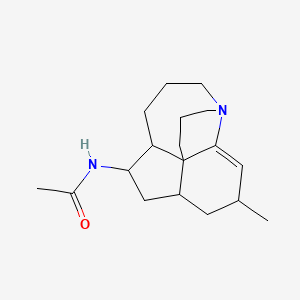![molecular formula C23H27N5O4 B13791048 4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine CAS No. 80821-34-7](/img/structure/B13791048.png)
4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine is a complex organic compound characterized by its unique structure, which includes morpholine and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with morpholine, followed by further functionalization to introduce the imidazole and phenyl groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing automated systems and continuous flow reactors to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.
Substitution: The morpholine and phenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as iron and ammonium chloride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, making it a valuable compound for drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-nitrophenyl)morpholine: A precursor in medicinal chemistry with similar structural features.
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of antibiotic drugs.
Uniqueness
4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
80821-34-7 |
|---|---|
Fórmula molecular |
C23H27N5O4 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine |
InChI |
InChI=1S/C23H27N5O4/c29-28(30)20-8-6-19(7-9-20)27-21(18-4-2-1-3-5-18)24-22(25-10-14-31-15-11-25)23(27)26-12-16-32-17-13-26/h1-9,22-23H,10-17H2/t22-,23+/m0/s1 |
Clave InChI |
CFSHTQUPKCXCQD-XZOQPEGZSA-N |
SMILES isomérico |
C1COCCN1[C@H]2[C@@H](N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCOCC5 |
SMILES canónico |
C1COCCN1C2C(N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


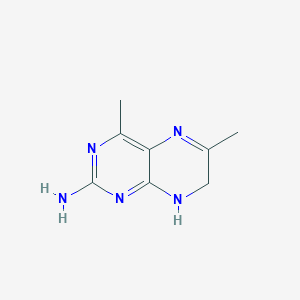
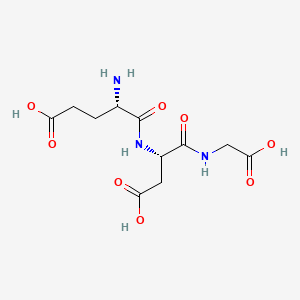

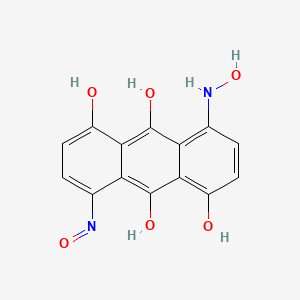
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)

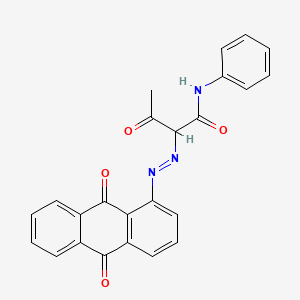
![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)
